2-Chloro-5-(3,5-dicarboxyphenyl)benzoic acid
Description
2-Chloro-5-(3,5-dicarboxyphenyl)benzoic acid is an organic compound with the molecular formula C15H9ClO6 It is a derivative of benzoic acid, characterized by the presence of chlorine and carboxyl groups on the benzene ring
Properties
IUPAC Name |
5-(3-carboxy-4-chlorophenyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO6/c16-12-2-1-7(6-11(12)15(21)22)8-3-9(13(17)18)5-10(4-8)14(19)20/h1-6H,(H,17,18)(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJWVEAXNNIPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691892 | |
| Record name | 4'-Chloro[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-90-8 | |
| Record name | [1,1′-Biphenyl]-3,3′,5-tricarboxylic acid, 4′-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261916-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Chloro[1,1'-biphenyl]-3,3',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3,5-dicarboxyphenyl)benzoic acid typically involves the chlorination of a suitable precursor, followed by carboxylation. . The reaction conditions are generally mild, and the process can be scaled up for industrial production.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often exceeding 99% . The steps include chlorination, acylation, cyclization, and hydrolysis, with careful control of reaction conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3,5-dicarboxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Chloro-5-(3,5-dicarboxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a calibration standard in analytical chemistry.
Biology: Investigated for its potential antimicrobial properties and interactions with biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3,5-dicarboxyphenyl)benzoic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzoic acid: Similar in structure but lacks the additional carboxyl groups.
3,5-Dicarboxybenzoic acid: Lacks the chlorine atom but has similar carboxyl groups.
4-Chlorobenzoic acid: Contains a chlorine atom but lacks the additional carboxyl groups.
Uniqueness
2-Chloro-5-(3,5-dicarboxyphenyl)benzoic acid is unique due to the presence of both chlorine and multiple carboxyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
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